
1(2H)-Quinolinecarboxylic acid, 2-ethoxy-, 2-methylpropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1(2H)-Quinolinecarboxylic acid, 2-ethoxy-, 2-methylpropyl ester is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavorings. This particular compound features a quinoline ring, which is a heterocyclic aromatic organic compound with a nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Quinolinecarboxylic acid, 2-ethoxy-, 2-methylpropyl ester typically involves esterification reactions. One common method is the Fischer esterification, where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst. For this compound, the reaction would involve 1(2H)-Quinolinecarboxylic acid and 2-methylpropyl alcohol with an acid catalyst like sulfuric acid.
Industrial Production Methods
In industrial settings, the production of esters often involves continuous processes with optimized conditions to maximize yield and efficiency. The use of catalysts, controlled temperatures, and pressures are crucial to ensure the reaction proceeds efficiently. Additionally, purification steps such as distillation or crystallization are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1(2H)-Quinolinecarboxylic acid, 2-ethoxy-, 2-methylpropyl ester can undergo various chemical reactions, including:
Hydrolysis: Breaking down the ester into the corresponding carboxylic acid and alcohol in the presence of water and an acid or base catalyst.
Reduction: Reducing the ester to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Substituting the ethoxy group with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Various nucleophiles under controlled conditions.
Major Products
Hydrolysis: 1(2H)-Quinolinecarboxylic acid and 2-methylpropyl alcohol.
Reduction: Corresponding alcohol.
Substitution: Depends on the nucleophile used.
Applications De Recherche Scientifique
1(2H)-Quinolinecarboxylic acid, 2-ethoxy-, 2-methylpropyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its quinoline structure, which is common in many pharmaceuticals.
Industry: Used in the production of fragrances and flavorings due to its ester functional group.
Mécanisme D'action
The mechanism of action of 1(2H)-Quinolinecarboxylic acid, 2-ethoxy-, 2-methylpropyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The quinoline ring can intercalate with DNA, potentially disrupting replication and transcription processes, which is why quinoline derivatives are often studied for their anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavorings and perfumes.
Isopropyl butyrate: An ester used in fragrances and as a solvent.
Uniqueness
1(2H)-Quinolinecarboxylic acid, 2-ethoxy-, 2-methylpropyl ester is unique due to its quinoline ring structure, which imparts specific chemical and biological properties not found in simpler esters. This makes it valuable in research and potential pharmaceutical applications.
Propriétés
Numéro CAS |
38428-16-9 |
|---|---|
Formule moléculaire |
C16H21NO3 |
Poids moléculaire |
275.34 g/mol |
Nom IUPAC |
2-methylpropyl 2-ethoxy-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C16H21NO3/c1-4-19-15-10-9-13-7-5-6-8-14(13)17(15)16(18)20-11-12(2)3/h5-10,12,15H,4,11H2,1-3H3 |
Clé InChI |
PXSFFHCHRCZARW-UHFFFAOYSA-N |
SMILES canonique |
CCOC1C=CC2=CC=CC=C2N1C(=O)OCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




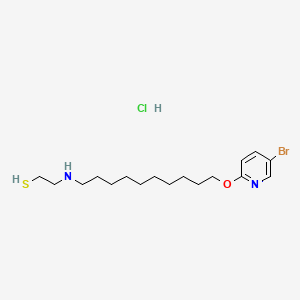

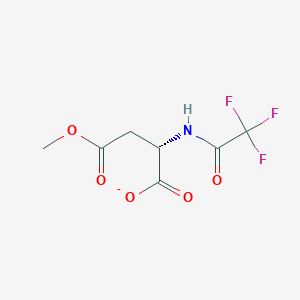
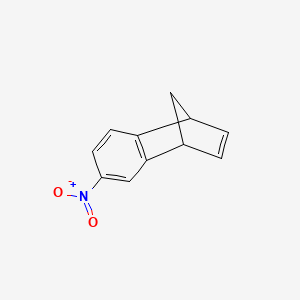
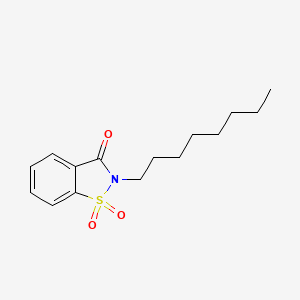
![9-Methylidenebicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B14657855.png)
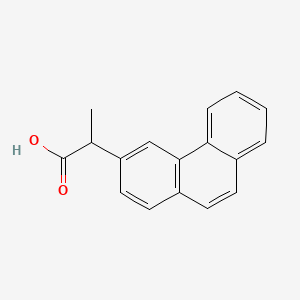
![4-[(Pyrrolidine-1-carbothioyl)sulfanyl]morpholine](/img/structure/B14657861.png)

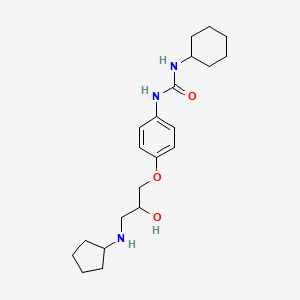

![10-[Bromo(4-methoxyphenyl)methylidene]anthracen-9(10H)-one](/img/structure/B14657884.png)
